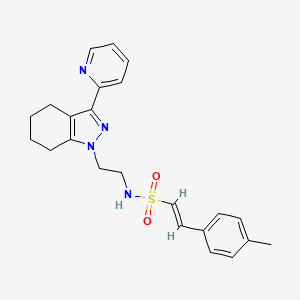
(E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide, also known as NBIMMC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase IIα and induce DNA damage and cell cycle arrest. In diabetes research, this compound has been shown to activate AMP-activated protein kinase (AMPK) and improve glucose uptake in cells. In neurodegenerative disorder research, this compound has been shown to activate the Nrf2/ARE pathway and increase the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In diabetes research, this compound has been shown to improve glucose uptake, decrease insulin resistance, and reduce oxidative stress. In neurodegenerative disorder research, this compound has been shown to improve cognitive function, reduce oxidative stress, and protect against neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to selectively target specific enzymes and signaling pathways. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
For research on (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide include further studies on its mechanism of action, optimization of its therapeutic potential, and development of new derivatives with improved properties. Other potential areas of research include the development of new drug delivery systems and the evaluation of its toxicity and pharmacokinetics in animal models.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound is necessary to fully understand its therapeutic potential and develop new treatments for diseases.
Synthesemethoden
The synthesis of (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide involves the reaction of morpholine-4-carbothioamide with p-tolylmethylamine and 4-nitrobenzaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the yield of the desired product. The resulting compound has been characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In diabetes research, this compound has been studied for its ability to regulate glucose levels and improve insulin sensitivity. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[C-(4-methylphenyl)-N-[(4-nitrophenyl)methyl]carbonimidoyl]morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15-2-6-17(7-3-15)19(22-20(28)23-10-12-27-13-11-23)21-14-16-4-8-18(9-5-16)24(25)26/h2-9H,10-14H2,1H3,(H,21,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRHXKLYDQRWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NCC2=CC=C(C=C2)[N+](=O)[O-])NC(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

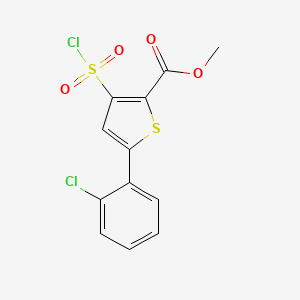
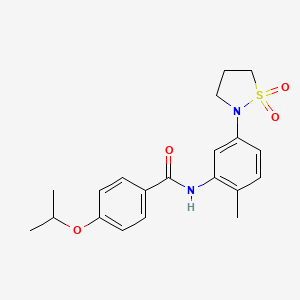
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2838556.png)
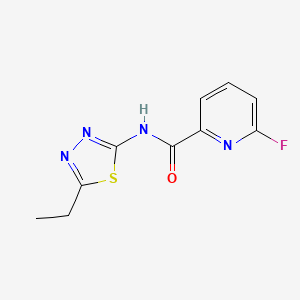
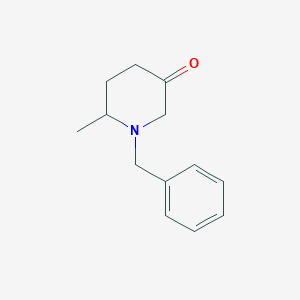

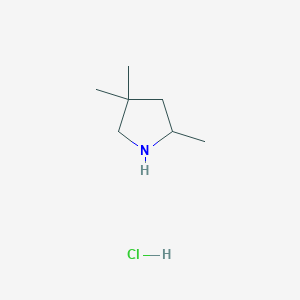
![N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2838563.png)


![N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2838570.png)
![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine](/img/structure/B2838571.png)
